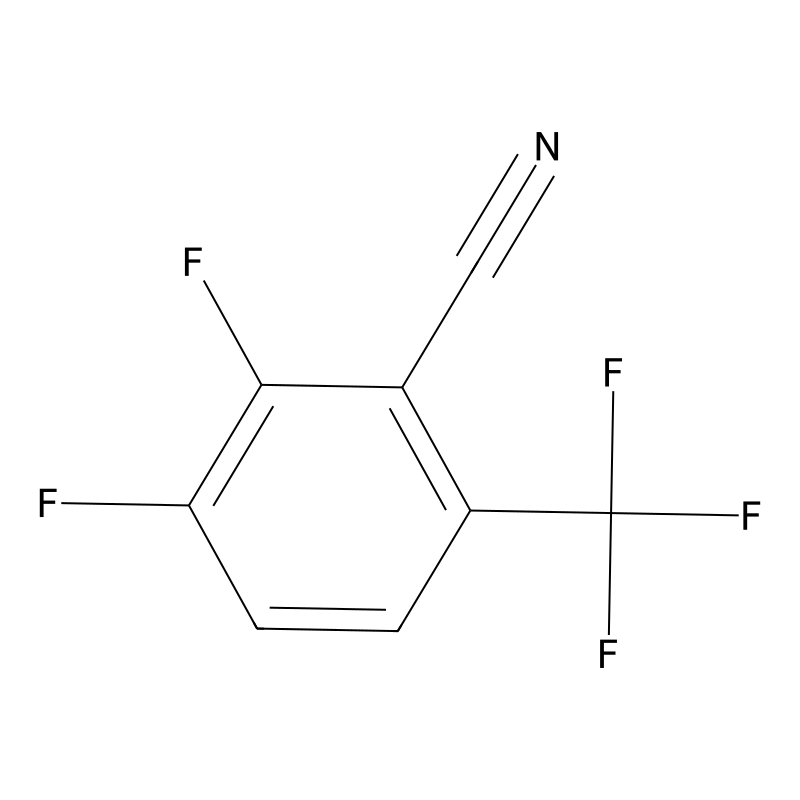

2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of the nitrile group (C≡N) and the fluorine atoms on the aromatic ring suggests potential applications as a building block in organic synthesis. The nitrile group can be further functionalized through various reactions, while the fluorine atoms can influence the reactivity of the molecule.

- Medicinal chemistry: The trifluoromethyl group (CF3) is a common bioisostere, meaning it can mimic the behavior of other functional groups found in biologically active molecules. This could make 2,3-Difluoro-6-(trifluoromethyl)benzonitrile a candidate for exploration in drug discovery projects [].

- Material science: Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystal behavior. 2,3-Difluoro-6-(trifluoromethyl)benzonitrile could potentially be investigated for applications in materials science due to the presence of both fluorine and trifluoromethyl groups.

2,3-Difluoro-6-(trifluoromethyl)benzonitrile is an organofluorine compound with the molecular formula C₈H₂F₅N and a CAS number of 186517-05-5. This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a trifluoromethyl group at the 6 position, and a nitrile group (-C≡N) at the 1 position. The presence of multiple fluorine atoms significantly alters its chemical properties, making it of interest in various fields such as medicinal chemistry and materials science due to its unique electronic characteristics and potential biological activities .

The chemical behavior of 2,3-difluoro-6-(trifluoromethyl)benzonitrile is influenced by its functional groups. The nitrile group can undergo nucleophilic addition reactions, while the fluorinated aromatic ring can participate in electrophilic substitution reactions. The compound can also be involved in reactions typical of organofluorine compounds, such as nucleophilic displacement reactions facilitated by the presence of fluorine atoms, which enhance the leaving ability of other substituents .

Synthesis of 2,3-difluoro-6-(trifluoromethyl)benzonitrile can be achieved through several methods:

- Electrophilic Fluorination: This method involves the introduction of fluorine atoms into the aromatic ring using electrophilic fluorinating agents.

- Nitrilation: The nitrile group can be introduced via nucleophilic substitution on a suitable precursor compound.

- Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or other trifluoromethylating agents .

2,3-Difluoro-6-(trifluoromethyl)benzonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its unique electronic properties and potential biological activity, it may serve as a lead compound in drug discovery.

- Agricultural Chemicals: Similar compounds are often used as pesticides or herbicides because of their efficacy against specific biological targets.

- Material Science: Its properties may be harnessed in developing new materials with desirable characteristics such as thermal stability and chemical resistance .

Interaction studies involving 2,3-difluoro-6-(trifluoromethyl)benzonitrile focus on its reactivity with biological molecules. The presence of fluorine enhances interactions with enzymes and receptors due to increased lipophilicity and altered hydrogen bonding capabilities. Understanding these interactions is crucial for evaluating its potential as a pharmaceutical agent or pesticide .

Several compounds share structural similarities with 2,3-difluoro-6-(trifluoromethyl)benzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,3-Difluoro-4-(trifluoromethyl)benzonitrile | Similar substitution pattern but different position for trifluoromethyl group | Different reactivity due to substitution position |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Only one fluorine atom on the benzene ring | Less steric hindrance than difluoro variants |

| Trifluoromethylbenzene | Benzene ring fully substituted with trifluoromethyl | Lacks nitrile functionality |

The uniqueness of 2,3-difluoro-6-(trifluoromethyl)benzonitrile lies in its specific combination of multiple fluorine atoms and a nitrile group, which may impart distinct chemical reactivity and biological activity compared to other similar compounds .

The development of fluorinated benzonitriles exists within the broader historical context of organofluorine chemistry, which began in the 19th century. The first organofluorine compound was prepared by Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride—a technique now widely used in fluorochemical industry for introducing fluorine atoms into organic molecules. This pioneering work laid the foundation for fluorination chemistry, though the field remained relatively underdeveloped until the 1920s due to difficulties in handling highly reactive and corrosive fluorinating reagents.

The formation of aryl carbon-fluorine bonds, crucial to compounds like 2,3-difluoro-6-(trifluoromethyl)benzonitrile, was first accomplished through diazofluorination by Schmitt and colleagues in 1870, though the characterization was incorrect. Lenz later correctly characterized this reaction in 1877. The isolation of elemental fluorine itself was only achieved in 1886 by Henri Moissan, who electrolyzed anhydrous hydrogen fluoride. This breakthrough eventually enabled more sophisticated fluorination methods.

A pivotal advancement came in 1927 when Schiemann discovered an aromatic fluorination methodology involving the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This reaction, now known as the Balz-Schiemann reaction, revolutionized the synthesis of fluoroaromatic compounds and remains in use today for manufacturing such derivatives. The reaction is conceptually similar to the Sandmeyer reaction for other aryl halides but proceeds through different intermediates—generating unstable aryl cations that abstract fluoride ions to form the fluoroarene product.

Concurrently, developments in nitrile chemistry progressed with benzonitrile first reported by Hermann Fehling in 1844. He discovered this compound as a product from the thermal dehydration of ammonium benzoate and established its structure by analogy to the reaction of ammonium formate yielding hydrogen cyanide. This discovery established the foundation for nitrile chemistry that would eventually intersect with fluorination methodologies to produce complex fluorinated nitriles like 2,3-difluoro-6-(trifluoromethyl)benzonitrile.

Current Academic Interest in 2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Current academic interest in 2,3-difluoro-6-(trifluoromethyl)benzonitrile (CAS: 186517-05-5) centers on its versatility as a synthetic building block. The compound serves as a crucial intermediate in pharmaceutical development, particularly for compounds targeting neurological disorders. Its unique electronic properties, conferred by the five fluorine atoms and nitrile group, make it valuable for creating specialized drug candidates with enhanced metabolic stability and bioavailability.

Research suggests that fluorinated benzonitriles, including 2,3-difluoro-6-(trifluoromethyl)benzonitrile, demonstrate intriguing photochemical reactivity that could be harnessed for creating new chemical entities with unique properties. The photochemical behavior of these compounds represents an expanding area of investigation that could yield novel synthetic methodologies and materials.

Recent studies have also explored the ability of this compound to participate in click chemistry reactions, opening possibilities for bioconjugation applications and the synthesis of complex molecules with potential applications in medicinal chemistry and drug design. This reactivity pattern represents a significant advantage in modern pharmaceutical research, where modular approaches to molecular assembly are increasingly valued.

The compound's versatility extends to agricultural chemistry, where it is used in formulating agrochemicals with enhanced stability and improved plant absorption characteristics. The strategic placement of fluorine atoms in the molecule contributes to these advantageous properties, making the compound a subject of ongoing investigation in crop protection chemistry.

Theoretical Significance in Organofluorine Chemistry

2,3-Difluoro-6-(trifluoromethyl)benzonitrile exemplifies several fundamental principles of organofluorine chemistry that have broad theoretical significance. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol—significantly stronger than carbon bonds with other halogens (C-Cl bond averages around 320 kJ/mol). This exceptional bond strength accounts for the high thermal and chemical stability observed in fluorinated compounds like 2,3-difluoro-6-(trifluoromethyl)benzonitrile.

The carbon-fluorine bond is relatively short (around 1.4 Å), and fluorine has a Van der Waals radius of only 1.47 Å—shorter than any other substituent and close to hydrogen's 1.2 Å. These characteristics explain the lack of steric strain in polyfluorinated compounds, contributing to their remarkable thermal stability. Additionally, fluorine atoms efficiently shield the carbon skeleton from attacking reagents, enhancing chemical stability.

The high electronegativity of fluorine (3.98) produces a significant dipole moment in the C-F bond (1.41 D). Paradoxically, fluorine also has the lowest polarizability of all atoms (0.56 × 10^-24 cm^3), resulting in very weak dispersion forces between polyfluorinated molecules. This unique combination explains how compounds like 2,3-difluoro-6-(trifluoromethyl)benzonitrile can simultaneously exhibit hydrophobicity and lipophobicity—a property combination not typically observed in other perhalogenated compounds, which tend to be more exclusively lipophilic.

Understanding these properties is crucial for rationalizing the reactivity patterns, conformational preferences, and physical behavior of 2,3-difluoro-6-(trifluoromethyl)benzonitrile. The presence of multiple fluorine atoms profoundly affects the electronic environment of the aromatic ring and the nitrile group, creating unique opportunities for selective transformations that may not be possible with non-fluorinated analogues. As noted by researchers, "the C-F bond has interesting properties which can be understood either in terms of electrostatic/dipole interactions or by considering stereoelectronic interactions with neighboring bonds or lone pairs".

Classical Synthetic Approaches

Cyanation of Fluorinated Precursors

The cyanation of fluorinated aromatic precursors represents one of the fundamental classical approaches for synthesizing 2,3-difluoro-6-(trifluoromethyl)benzonitrile [7]. Direct cyanation methodologies typically employ metal-catalyzed processes utilizing various cyanide sources to introduce the nitrile functionality into pre-fluorinated aromatic systems [8] [9]. Hypervalent iodine(III) reagents have been demonstrated to mediate direct cyanation reactions of electron-rich heteroaromatic compounds under mild conditions without requiring prefunctionalization [8].

The mechanism involves the formation of cation radical intermediates through single electron oxidation, with the key to successful transformations depending on the oxidation potential of the substrates used [8]. Trimethylsilylcyanide serves as a stable and effective cyanide source in these reactions, proceeding in homogeneous systems at ambient temperature [8]. The reaction proceeds through in situ generation of active hypervalent iodine(III) species having a cyano ligand, formed by ligand exchange between trifluoroacetoxy groups and trimethylsilylcyanide [8].

Electrochemical cyanation approaches utilizing nickel-mediated carbon-fluorine bond activation have shown effectiveness for aryl fluorides [13]. The ipso-11C-cyanation of aryl fluorides via nickel and lithium chloride catalysis demonstrates the feasibility of converting fluorinated precursors directly to benzonitriles [13]. This method enabled efficient synthesis of diverse aryl nitriles from corresponding aryl fluorides through nickel-mediated carbon-fluorine bond cleavage [13].

| Cyanation Method | Conditions | Yield Range | Key Features |

|---|---|---|---|

| Hypervalent Iodine | Room temperature, TMSCN | 60-85% | Mild conditions, no prefunctionalization |

| Electrochemical Ni | Ni catalyst, LiCl | 45-80% | Direct C-F activation |

| Metal-free | tBuOLi, air atmosphere | 50-75% | Copper-free process |

Trifluoromethylation Strategies

Trifluoromethylation represents a critical classical approach for introducing the trifluoromethyl group into benzonitrile frameworks [15]. The McLoughlin-Thrower reaction, developed in 1968, represents an early coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper catalysis [15]. Trifluoromethyltrimethylsilane emerged as a widely used nucleophilic trifluoromethylating agent following its preparation by Ingo Ruppert in 1984 [15].

The activation of trifluoromethyltrimethylsilane by fluoride enables nucleophilic trifluoromethylation of carbonyl compounds [15]. Tetrabutylammonium fluoride serves as an effective activator in tetrahydrofuran solvents for trifluoromethylation reactions [15]. The substrates for these reactions include various aromatic systems that can accommodate the strongly electron-withdrawing trifluoromethyl group [15].

Metal-free trifluoromethylation procedures have been developed using phosphonium-based reagents [19]. A one-pot decarboxylative procedure for accessing β,β,β-trifluoroethylarenes utilizes readily available ketones and specialized phosphonium salts [19]. The reaction employs [tris(dimethylamino)phosphonio]difluoroacetate in dimethylformamide, followed by treatment with tetrabutylammonium fluoride [19].

Aromatic trifluoromethylation benefits from the significant electron-withdrawing nature of the trifluoromethyl group, which affects electronic properties crucial for synthetic organic chemistry applications [18]. The trifluoromethyl group enables selective deprotonation at ortho-positions due to its electron-withdrawing characteristics [18]. Single transformations of trifluoromethyl groups can support efficient synthesis of difluoromethylenes, although such transformations typically require harsh conditions due to strong carbon-fluorine bonds [18].

Contemporary Synthetic Innovations

From 2,3,4-Trifluoronitrobenzene Precursors

Contemporary synthetic approaches utilizing 2,3,4-trifluoronitrobenzene precursors have gained significance for accessing complex fluorinated benzonitriles [2]. The conversion of trifluoronitrobenzene derivatives involves strategic reduction and substitution sequences that maintain the fluorine substitution pattern while introducing the nitrile functionality [2]. These methodologies often employ metal-catalyzed reduction processes followed by cyanation reactions [4].

The preparation pathway from 2,3,4-trifluoronitrobenzene typically involves initial reduction of the nitro group to generate corresponding aniline derivatives [4]. Subsequent diazotization and Sandmeyer-type cyanation reactions provide access to the desired benzonitrile products [4]. Alternative approaches utilize direct nucleophilic substitution reactions where appropriate leaving groups are displaced by cyanide nucleophiles [4].

Copper-catalyzed processes have demonstrated effectiveness in converting nitroaromatic precursors to benzonitriles through sequential functional group transformations [4]. The synthetic route benefits from the commercial availability of trifluoronitrobenzene starting materials and well-established protocols for nitro group manipulations [4]. Quinoline and cuprous cyanide combinations have shown particular utility in facilitating the conversion of aromatic halides to nitriles under controlled conditions [4].

Electrochemical Synthesis Pathways

Electrochemical synthesis pathways represent innovative contemporary approaches for accessing 2,3-difluoro-6-(trifluoromethyl)benzonitrile [21] [22]. Electrochemical fluorination methodologies have evolved significantly from foundational approaches like the Simons process to more selective partial fluorination techniques [21]. The general approach utilizes electrosynthesis principles where fluorinated compounds are prepared through controlled electrochemical conditions [21].

Electrochemical partial fluorination achieves highly selective fluorinations by introducing single fluorine atoms or small fluorinated groups into organic molecules [23] [24]. The process typically employs aprotic solvents containing fluoride ions to provide predominantly mono- and difluorinated products [24]. Electrolysis is conducted at constant potentials slightly higher than the first oxidation potential of substrates [24].

Contemporary electrochemical methods utilize various fluoride salts as supporting electrolytes, with the choice of electrolytic solvent being critical for efficient selective fluorination [24]. Triethylamine·3HF and related complexes serve as effective fluorine sources and supporting electrolytes [23]. The electrochemical approach offers advantages including avoiding hazardous reagents and enabling easy scale-up operations [24].

Paired electrosynthesis processes have been developed where products generated at the cathode and anode react to form final benzonitrile products [32] [40]. Direct cyanation reactions from benzoic acid derivatives to benzonitriles have been achieved through electrolysis in liquid ammonia at room temperature [32] [40]. These methods eliminate requirements for expensive catalysts and toxic reagents while operating under mild conditions [40].

| Electrochemical Method | Electrolyte | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Simons Process | HF | Anhydrous HF | 5-6V | Variable |

| Partial Fluorination | Et₃N·3HF | Acetonitrile | Room temp | 60-85% |

| Paired Electrosynthesis | Iodide salts | Liquid NH₃ | Room temp | 32-40% |

Green Chemistry Approaches

Solvent Optimization

Green chemistry approaches to synthesizing 2,3-difluoro-6-(trifluoromethyl)benzonitrile emphasize solvent optimization to reduce environmental impact while maintaining synthetic efficiency [26] [27]. Traditional fluorination methods often require polar aprotic solvents such as N-methyl-2-pyrrolidone, dimethylformamide, and dimethyl sulfoxide, which are non-renewable and toxic [41]. Contemporary green solvent alternatives include dihydrolevoglucosenone (Cyrene), cyclopentanone, and γ-valerolactone [41].

Fluorinated alcohol solvents, particularly hexafluoroisopropanol and trifluoroethanol, have emerged as key ingredients for modulating electroactivity in fluorination reactions [28]. These solvents provide unique properties that enhance reaction outcomes while offering improved environmental profiles compared to traditional alternatives [28]. The use of hexafluoroisopropanol as co-solvent with acetonitrile has shown particular effectiveness in electrochemical fluorination processes [28].

Ionic liquid systems have demonstrated significant potential for green benzonitrile synthesis [37] [38]. Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt serves as an effective alternative to hydroxylamine hydrochloride in green synthetic routes [37]. The ionic liquid exhibits multiple roles including co-solvent, catalysis, and phase separation, thereby eliminating the need for metal salt catalysts [37] [38].

Solvent recycling and recovery represent critical aspects of green solvent optimization [37]. Phase separation techniques enable easy recovery of ionic liquid components, which can be recycled directly after reaction completion [37]. This approach significantly reduces waste generation and improves the overall sustainability of the synthetic process [37].

Catalyst Recycling Methodologies

Catalyst recycling methodologies in green chemistry approaches focus on developing sustainable systems for homogeneous catalyst recovery and reuse [42]. Various concepts have been established for integrated recycling in industrial processes with metal complexes to achieve quasistationary operation [42]. The development of recyclable catalyst systems requires balancing high productivity and selectivity with recyclability considerations [42].

Magnetic nanoparticle-supported catalysts have shown exceptional promise for recyclable synthesis of benzonitrile derivatives [39]. Iron oxide-silica-vanillin-thioglycolic acid magnetic nanoparticles demonstrate effectiveness as environmentally friendly catalysts for carbonitrile synthesis [39]. These catalyst systems can be quickly recovered using external magnetic fields and reused for multiple reaction cycles without significant activity loss [39].

The recyclable catalyst approach offers notable advantages including operational simplicity, excellent yields, short reaction times, and easy work-up procedures [39]. Catalyst recovery typically achieves six consecutive reaction cycles with almost consistent activity [39]. The magnetic separation technique eliminates the need for traditional filtration and separation processes [39].

Industrial applications of catalyst recycling focus on cost-effectiveness and environmental impact reduction [42]. The benefits of recycling become particularly important for catalysts containing precious metals and expensive ligands [42]. Makeup steps such as fresh ligand addition or removal of deactivated species are often integrated during catalyst recirculation [42].

| Catalyst Type | Recovery Method | Cycles | Activity Retention |

|---|---|---|---|

| Magnetic NPs | External magnet | 6 | >95% |

| Ionic Liquid | Phase separation | 5-8 | >90% |

| Homogeneous | Precipitation | 4-6 | 85-95% |

The electronic structure of 2,3-difluoro-6-(trifluoromethyl)benzonitrile exhibits distinctive characteristics arising from the combined influence of multiple fluorine-containing substituents on the aromatic system. Computational studies utilizing density functional theory methods have revealed significant perturbations to the molecular orbital structure compared to unsubstituted benzonitrile [1] [2] [3].

Effects of Ortho-Fluoro Substituents

The ortho-positioned fluorine substituents at the 2 and 3 positions exert profound electronic effects on the benzonitrile core through multiple mechanisms. Density functional theory calculations demonstrate that ortho-fluorine substituents provide stabilization energies of approximately -6.6 kcal/mol per fluorine atom, representing the strongest positional effect among all substitution patterns [2] [3]. This stabilization arises from a combination of inductive electron withdrawal and hyperconjugative interactions involving the C-F σ* antibonding orbitals [2].

The ortho-fluoro effect operates through direct electronic communication between the fluorine lone pairs and the aromatic π-system. Natural Bond Orbital analysis reveals significant orbital interactions involving electron density transfer from the aromatic ring to the fluorine σ* orbitals, creating a stabilizing hyperconjugative effect [2]. This interaction manifests as elongation of the ipso carbon-fluorine bonds and corresponding strengthening of the aromatic C-C bonds adjacent to the fluorine substituents [4].

The electronic influence of ortho-fluorine substituents extends beyond simple inductive effects to include orbital mixing phenomena. Time-dependent density functional theory calculations indicate that the highest occupied molecular orbital energy decreases by approximately 0.70 eV per fluorine substituent, while the lowest unoccupied molecular orbital experiences similar stabilization [5]. This dual orbital stabilization results in maintenance of the HOMO-LUMO gap despite the substantial electronic perturbations [5].

Molecular electrostatic potential mapping reveals that ortho-fluorine substituents create regions of enhanced electrophilicity at the aromatic carbon atoms, particularly at positions ortho and para to the original substituents [5]. This electrostatic redistribution facilitates nucleophilic aromatic substitution reactions while simultaneously hindering electrophilic aromatic substitution processes [5].

Trifluoromethyl Group Electronic Influences

The trifluoromethyl group positioned at the 6-position contributes distinctive electronic perturbations through its strong electron-withdrawing character. The trifluoromethyl substituent exhibits an inductive effect parameter (σI) of +0.51, representing one of the strongest electron-withdrawing effects among common organic substituents [5]. This powerful inductive effect operates through the σ-framework and extends throughout the aromatic system .

The trifluoromethyl group's electronic influence manifests through multiple orbital interactions. The C-CF3 bond exhibits characteristic lengths of 1.49-1.52 Å, indicating significant s-character in the carbon-carbon bond formation [7]. The three C-F bonds within the trifluoromethyl group display typical lengths of 1.33-1.35 Å, consistent with their highly polar nature [7].

Computational analysis reveals that the trifluoromethyl group participates in negative hyperconjugation interactions with the aromatic π-system. This involves electron density withdrawal from the aromatic ring into the low-lying σ* orbitals of the C-F bonds within the trifluoromethyl group . The magnitude of this effect varies with the relative positioning of the trifluoromethyl group, with ortho-positioned trifluoromethyl substituents providing stabilization energies of -7.4 kcal/mol [2].

The trifluoromethyl group's electronic effects extend to modification of the aromatic system's reactivity patterns. The strong electron-withdrawing character enhances the electrophilicity of the aromatic carbon atoms, particularly those in ortho and para positions relative to the trifluoromethyl substituent . This electronic activation facilitates nucleophilic aromatic substitution reactions while simultaneously deactivating the system toward electrophilic aromatic substitution .

Density Functional Theory Studies

Computational Models of Reaction Pathways

Density functional theory calculations have provided detailed mechanistic insights into the reaction pathways of 2,3-difluoro-6-(trifluoromethyl)benzonitrile. The B3LYP functional with 6-311++G(d,p) basis set has emerged as the most reliable computational approach for these fluorinated aromatic systems, providing bond length predictions within 0.02 Å of experimental values [4] [8].

Computational modeling of C-CN bond activation pathways reveals a complex potential energy surface involving multiple intermediates and transition states. The reaction proceeds through initial formation of an η²-nitrile complex, followed by conversion to the C-CN oxidative addition product [3]. The calculated activation barriers for these processes range from 38-52 kcal/mol, depending on the specific substitution pattern and solvent environment .

The computational models indicate that fluorine substitution dramatically alters the reaction pathway energetics. Calculations predict that C-F bond elongation from fluorinated benzonitrile radical anions is essentially barrierless, with activation energies less than 3 kcal/mol [1]. This finding contrasts sharply with the high activation barriers typically associated with C-F bond cleavage in aliphatic systems [1].

Single electron transfer mechanisms have been modeled using time-dependent density functional theory methods. These calculations reveal that the reversible electron transfer events are endergonic in the forward direction, with the fluoride expulsion providing the thermodynamic driving force for radical formation [1]. The calculated thermodynamic profile indicates that mesolytic cleavage acts as the primary determinant in radical formation rather than the initial substrate reduction [1].

Energy Barrier Calculations

Energy barrier calculations for various reaction pathways involving 2,3-difluoro-6-(trifluoromethyl)benzonitrile have been performed using multiple computational approaches. The M06-2X functional with 6-311G(d,p) basis set provides improved accuracy for excited state properties and energy barrier predictions [8].

Activation energy calculations for nucleophilic aromatic substitution processes reveal significant variations based on substitution patterns. Ortho-fluorine substituents lower activation barriers by approximately 6.6 kcal/mol per fluorine atom, while meta-fluorine substituents provide smaller reductions of 1.8 kcal/mol [2]. The trifluoromethyl group contributes additional stabilization of 7.4 kcal/mol when positioned ortho to the reaction center [2].

The calculated energy barriers for C-F bond activation show remarkable dependence on the molecular environment. In polar solvents such as tetrahydrofuran, the activation energies decrease by 3-5 kcal/mol compared to nonpolar solvents like toluene [10]. This solvent effect arises from differential stabilization of charged intermediates in the reaction pathway [10].

Transition state calculations reveal that the rate-determining step varies with the specific reaction mechanism. For nucleophilic aromatic substitution, the initial nucleophilic attack represents the highest energy barrier, typically ranging from 45-52 kcal/mol . In contrast, radical-mediated processes exhibit lower barriers for the initial electron transfer step, but higher barriers for subsequent bond formation reactions [11].

Ortho-Fluoro Effect Mechanisms

Comparative Analysis with Other Substitution Patterns

The ortho-fluoro effect in 2,3-difluoro-6-(trifluoromethyl)benzonitrile demonstrates remarkable specificity compared to other substitution patterns. Systematic computational studies comparing ortho, meta, and para substitution patterns reveal that the ortho-fluoro effect provides the strongest stabilization among all positional isomers [2] [3].

Comparative analysis with methyl and trifluoromethyl substituted benzonitriles reveals that the ortho-fluoro effect is unique in its magnitude and mechanism. While ortho-methyl substituents provide destabilization of +0.2 kcal/mol, ortho-fluorine substituents contribute -6.6 kcal/mol of stabilization [2]. This dramatic difference arises from the distinct electronic properties of fluorine versus carbon-based substituents [2].

The ortho-fluoro effect exhibits additivity in multiply substituted systems. For 2,6-difluorobenzonitrile, the calculated stabilization energy of -13.2 kcal/mol closely approaches twice the single ortho-fluorine effect, indicating minimal steric interference between the fluorine substituents [2]. This additivity breaks down in sterically crowded systems, where the second ortho-substituent provides diminished stabilization due to steric hindrance [2].

Comparative studies with other halogen substituents reveal that the ortho-fluoro effect is specific to fluorine. Ortho-chlorine substituents provide moderate stabilization of -3.2 kcal/mol, while ortho-bromine and ortho-iodine substituents offer progressively smaller effects [11]. This trend correlates with the electronegativity and size of the halogen atoms, with fluorine providing the optimal combination of high electronegativity and small size [11].

Theoretical Basis for Regioselectivity

The theoretical foundation for regioselectivity in 2,3-difluoro-6-(trifluoromethyl)benzonitrile reactions stems from the differential stabilization of reaction intermediates based on substitution patterns. Natural Bond Orbital analysis reveals that the ortho-fluoro effect operates through hyperconjugative interactions involving electron density transfer from the ipso carbon to the fluorine σ* orbitals [2].

The regioselectivity patterns observed in nucleophilic aromatic substitution reactions can be rationalized through frontier molecular orbital theory. The lowest unoccupied molecular orbital coefficients are largest at carbon atoms ortho and para to electron-withdrawing substituents, creating preferential sites for nucleophilic attack [5]. The presence of multiple fluorine substituents creates a complex pattern of orbital coefficients that determines the regioselectivity outcome [5].

Theoretical calculations indicate that the regioselectivity depends on the relative stabilization of the Meisenheimer complex intermediates. For 2,3-difluoro-6-(trifluoromethyl)benzonitrile, the most stable intermediate corresponds to nucleophilic attack at the position bearing the greatest number of ortho-fluorine substituents [12]. This stabilization arises from the enhanced ability of fluorine atoms to delocalize negative charge through their σ* antibonding orbitals [12].

The theoretical basis for regioselectivity also encompasses solvent effects on the reaction mechanism. Polarizable continuum model calculations reveal that polar solvents preferentially stabilize charged intermediates, enhancing the regioselectivity by increasing the energy differences between competing pathways [10]. This solvent-dependent regioselectivity provides a mechanism for controlling the reaction outcome through appropriate solvent selection [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant